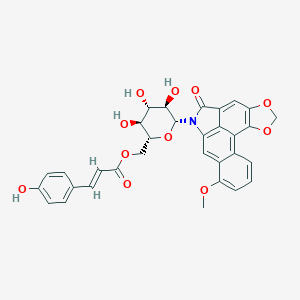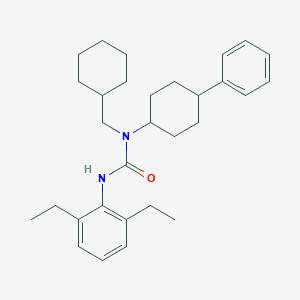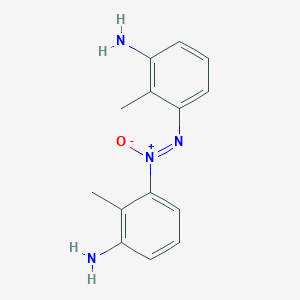
3-Hexen-2-one,4-methyl-,(E)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexen-2-one,4-methyl-,(E)-(9ci) is an organic compound with the molecular formula C7H12O It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
3-Hexen-2-one,4-methyl-,(E)-(9ci) can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, 3-Hexen-2-one,4-methyl-,(E)-(9ci) can be produced through the selective hydrogenation of 5-methyl-3-hexen-2-one using a palladium catalyst supported on alumina (Pd/Al2O3). This method offers high selectivity and efficiency, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
3-Hexen-2-one,4-methyl-,(E)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond or the carbonyl group can yield saturated alcohols or ketones.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently employed for nucleophilic addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols or ketones.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
科学的研究の応用
3-Hexen-2-one,4-methyl-,(E)-(9ci) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and Michael addition reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of fine chemicals
作用機序
The mechanism of action of 3-Hexen-2-one,4-methyl-,(E)-(9ci) involves its interaction with various molecular targets. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activities .
類似化合物との比較
3-Hexen-2-one,4-methyl-,(E)-(9ci) can be compared with other enones and ketones, such as:
3-Hexen-2-one: Similar in structure but lacks the methyl group at the 4-position.
4-Methyl-2-pentanone: A ketone with a similar carbon skeleton but without the double bond.
4-Hexen-3-one: Another enone with a different position of the double bond and carbonyl group.
The uniqueness of 3-Hexen-2-one,4-methyl-,(E)-(9ci) lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs .
特性
CAS番号 |
146071-95-6 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC名 |
(E)-4-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H12O/c1-4-6(2)5-7(3)8/h5H,4H2,1-3H3/b6-5+ |
InChIキー |
BGTFWRDJZNCBCV-AATRIKPKSA-N |
SMILES |
CCC(=CC(=O)C)C |
異性体SMILES |
CC/C(=C/C(=O)C)/C |
正規SMILES |
CCC(=CC(=O)C)C |
同義語 |
3-Hexen-2-one, 4-methyl-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)






